

Unveiling the Molecular Architecture of Banksialactone A: A Technical Guide

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Compound of Interest		
Compound Name:	Banksialactone A	
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A comprehensive guide detailing the chemical structure elucidation of **Banksialactone A**, a significant metabolite isolated from the Australian fungus Aspergillus banksianus, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the spectroscopic and analytical techniques employed to determine the compound's complex architecture.

Summary of Key Findings

Banksialactone A was identified as the major metabolite from Aspergillus banksianus. Its structure was rigorously established through a combination of advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The absolute configuration of the molecule was determined by analyzing its optical rotation and Electronic Circular Dichroism (ECD) spectra, supported by Time-Dependent Density Functional Theory (TD-DFT) calculations.

Spectroscopic Data Analysis

The structural backbone of **Banksialactone A** was pieced together using a suite of NMR experiments. The following tables summarize the key quantitative data obtained from these analyses.



Table 1: ¹H and ¹³C NMR Spectroscopic Data for

Banksialactone A (in CDCl₃)

Position	δC (ppm), Type	δΗ (ppm), mult. (J in Hz)
1	169.4, C	
3	87.9, C	
4	43.1, CH	3.10, q (6.8)
4a	139.7, C	
5	117.8, CH	6.86, d (2.2)
6	161.9, C	
7	101.4, CH	6.70, d (2.2)
8	163.0, C	
8a	108.8, C	
3-CH₃	23.3, CH₃	1.62, s
4-CH₃	12.7, CH₃	1.34, d (6.8)
6-OCH₃	55.7, CH₃	3.88, s
8-OH	11.23, s	

Table 2: Key 2D NMR Correlations for Banksialactone A



Proton(s)	COSY Correlations	HMBC Correlations
H-4 (3.10)	4-CH ₃ (1.34)	C-3, C-4a, C-5, C-8a, 4-CH ₃
H-5 (6.86)	H-7 (6.70)	C-4, C-4a, C-6, C-7, C-8a
H-7 (6.70)	H-5 (6.86)	C-5, C-6, C-8, C-8a
3-CH ₃ (1.62)	C-3, C-4, C-4a	
4-CH ₃ (1.34)	H-4 (3.10)	C-3, C-4, C-4a
6-OCH₃ (3.88)	C-6	
8-OH (11.23)	C-7, C-8, C-8a	_

Physicochemical Properties

The molecular formula of **Banksialactone A** was determined by HR-ESI-MS, and its stereochemistry was investigated through its optical activity.

Table 3: Physicochemical Data for Banksialactone A

Property	Value
Molecular Formula	C13H14O5
HR-ESI-MS [M+H] ⁺	calcd for C13H15O5, 251.0914; found 251.0914
Optical Rotation	[α] ²⁰ D +88 (c 0.1, CHCl ₃)
Appearance	White solid

Experimental Protocols

The successful elucidation of **Banksialactone** A's structure relied on meticulous experimental procedures, from the cultivation of the fungus to the acquisition and analysis of spectroscopic data.

Fungal Cultivation and Extraction



Aspergillus banksianus was cultured on a solid rice medium. The culture was then extracted with ethyl acetate, and the solvent was evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract was subjected to vacuum liquid chromatography (VLC) on silica gel, followed by purification using semi-preparative High-Performance Liquid Chromatography (HPLC) to afford pure **Banksialactone A**.

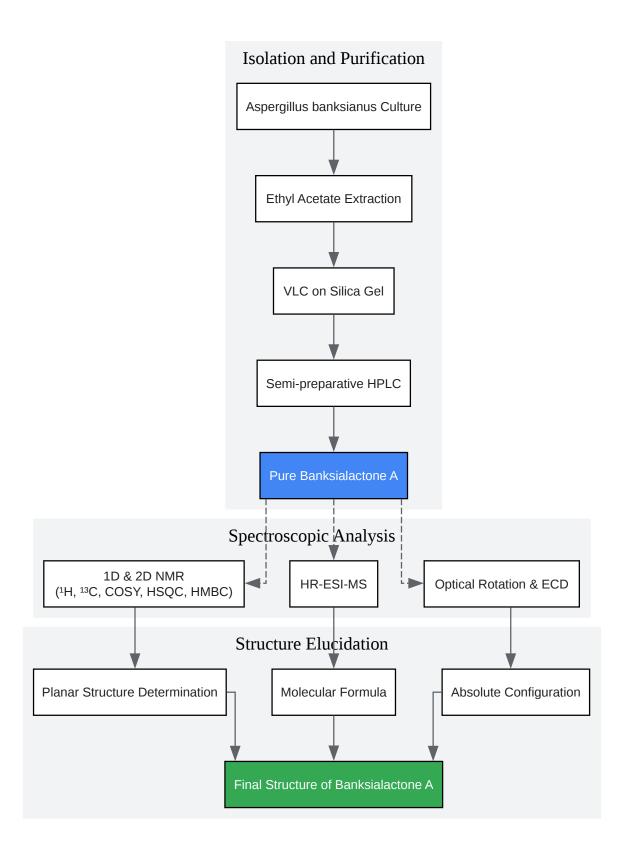
Spectroscopic and Analytical Methods

- NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance 600 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals, and coupling constants (J) are in Hertz (Hz).
- Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6540 Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
- Optical Rotation: The specific rotation was measured on a Jasco P-2000 polarimeter at 20 °C using the sodium D line (589 nm).
- Electronic Circular Dichroism (ECD): The ECD spectrum was recorded on a Jasco J-815 spectropolarimeter. The experimental spectrum was compared with the calculated spectra for the possible enantiomers to determine the absolute configuration.

Visualizing the Elucidation Process

The logical workflow for the structure elucidation and the key correlations observed in the 2D NMR experiments are visualized in the following diagrams.





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